Quinazoline-4,7-diol

説明

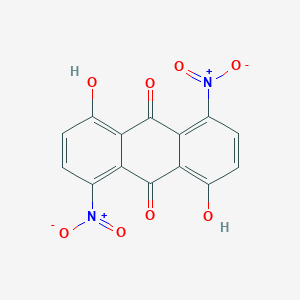

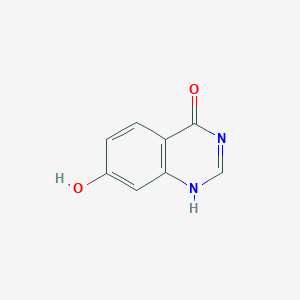

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The core structure of quinazoline is a bicyclic compound consisting of two fused aromatic rings, benzene and pyrimidine. Quinazoline-4,7-diol is not explicitly mentioned in the provided papers, but the synthesis and properties of related quinazoline derivatives are extensively studied, which can provide insights into the characteristics of quinazoline-4,7-diol.

Synthesis Analysis

Several methods for synthesizing quinazoline derivatives have been reported. A novel approach for the synthesis of chiral 3H-quinazoline-4-one derivatives involves a three-step process starting from commercial materials, using the Mumm reaction followed by reductive cyclization, yielding enantiomerically pure products with good overall yield . Another efficient protocol uses cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a copper-catalyzed cascade synthesis method has been developed for quinazoline and quinazolinone derivatives, which is noted for its simplicity and practicality .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been confirmed through various analytical techniques such as IR, ^1H- and ^13C-NMR spectroscopy, and X-ray crystallography. For instance, the structure of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives was confirmed using these methods . These techniques are crucial for determining the stereochemistry and confirming the identity of synthesized quinazoline derivatives.

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives have been shown to participate in 1,3-dipolar cycloaddition reactions and reactions with dimethyl acetylene-dicarboxylate (DMAD) to afford different products . A Pd(II)-catalyzed [4+1+1] cycloaddition reaction has also been described for the synthesis of diverse N-substituted quinazoline-2,4-(1H,3H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of different substituents can lead to compounds with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors . The optimization of synthesis methods can also affect the physical properties, such as solubility and melting point, which are important for the development of pharmaceutical agents .

科学的研究の応用

Anticancer Activities

Quinazoline-4,7-diol derivatives have been extensively studied for their anticancer properties. The derivatives are known for inhibiting Epidermal Growth Factor Receptor (EGFR), and recent developments have led to derivatives that inhibit both wild-type and mutated EGFR. Various patents have been approved for the use of quinazoline compounds as inhibitors of other kinases, histone deacetylase, Nox, and some metabolic pathways, showing their potential as versatile anticancer agents (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Broad Biological Activities

Studies have highlighted that quinazoline and quinazoline alkaloids exhibit a broad range of bioactivities. These activities include not only antitumor but also antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and herbicidal properties. This diverse range of bioactivities opens new avenues for drug discovery and development from quinazoline and quinazoline derivatives (Shang et al., 2018).

Optoelectronic Material Applications

Quinazoline derivatives are not limited to pharmaceutical uses; they have also been researched for their applications in optoelectronic materials. Studies have reported the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Herbicidal Applications

The potential of quinazoline-4,7-diol derivatives in agriculture, specifically as herbicides, has been explored. Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity. Some of these compounds showed better or excellent herbicidal activity against broadleaf and monocotyledonous weeds, indicating the versatility of quinazoline derivatives beyond pharmaceutical applications (Wang et al., 2014).

Safety And Hazards

While specific safety and hazard information for Quinazoline-4,7-diol was not found, general safety measures for handling quinazoline derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc . Therefore, future research will likely continue to explore the synthesis and biological investigation of these compounds .

特性

IUPAC Name |

7-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXOACZDUZRDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421342 | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-4,7-diol | |

CAS RN |

16064-25-8 | |

| Record name | 7-Hydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | QUINAZOLINE-4,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)

![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)

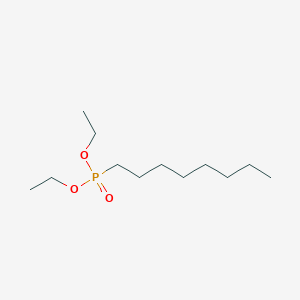

![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)

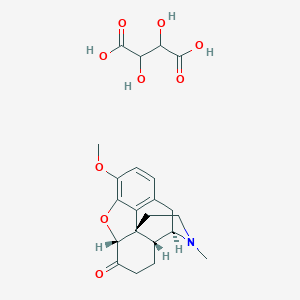

![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)